molecular formula C21H18FN3 B12155346 2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

Cat. No.: B12155346
M. Wt: 331.4 g/mol
InChI Key: WXYHSPKDEXDKGA-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline: is a complex organic compound with a fascinating structure. Let’s break it down:

    2-fluoro: This indicates the presence of a fluorine atom at the 2-position of the aniline ring.

    N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]: This part of the compound consists of an indole moiety (with a methyl group at the 2-position) linked to a pyridine ring via a methyl group.

    aniline: The core aromatic ring is aniline, which contains an amino group (NH₂).

Preparation Methods

Synthetic Routes:

    Fischer Indole Synthesis:

    Other Approaches:

Reaction Conditions:

  • The Fischer indole synthesis typically employs methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indole derivative.

Industrial Production:

  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and scalability.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology and Medicine:

Mechanism of Action

    Molecular Targets: Likely interacts with cellular proteins, including tubulin.

    Pathways Involved: Disruption of microtubule dynamics, affecting cell division and viability.

Comparison with Similar Compounds

    Uniqueness: The combination of indole, pyridine, and fluorine substituents makes this compound unique.

    Similar Compounds: While I don’t have specific names, other indole-based derivatives with diverse substituents exist.

Remember, this compound’s multifaceted nature continues to intrigue researchers across disciplines

Properties

Molecular Formula

C21H18FN3

Molecular Weight

331.4 g/mol

IUPAC Name

2-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline

InChI

InChI=1S/C21H18FN3/c1-14-20(16-8-2-4-10-18(16)24-14)21(15-7-6-12-23-13-15)25-19-11-5-3-9-17(19)22/h2-13,21,24-25H,1H3

InChI Key

WXYHSPKDEXDKGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4F

Origin of Product

United States

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